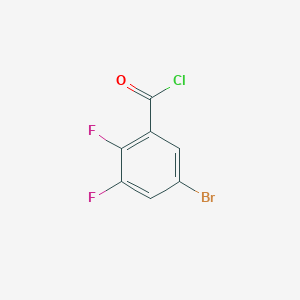

5-Bromo-2,3-difluorobenzoyl chloride

Description

Overview of 5-Bromo-2,3-difluorobenzoyl chloride

This compound, designated by the Chemical Abstracts Service number 1807172-38-8, belongs to the class of halogenated aromatic acyl chlorides with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 grams per mole. The compound features a benzene ring substituted with a bromine atom at the 5-position and fluorine atoms at the 2- and 3-positions, with an acyl chloride functional group attached to the aromatic system. This specific substitution pattern creates a molecule with unique electronic and steric properties that significantly influence its chemical behavior and synthetic utility. The compound exists as a crystalline solid under standard conditions and exhibits the characteristic reactivity associated with acyl chlorides, including high susceptibility to nucleophilic attack and ready hydrolysis in the presence of water or alcohols.

The structural characteristics of this compound can be represented through various chemical descriptors, including its International Union of Pure and Applied Chemistry name and molecular identifiers. The compound's three-dimensional structure reveals the spatial arrangement of the halogen substituents, which creates significant electronic effects on the aromatic ring system. The electron-withdrawing nature of both fluorine and bromine atoms, combined with the strongly electrophilic acyl chloride group, results in a highly activated aromatic system that exhibits distinct reactivity patterns compared to unsubstituted benzoyl chloride. These electronic effects manifest in altered reaction rates, selectivity patterns, and product distributions in various chemical transformations, making the compound particularly valuable for specialized synthetic applications.

Table 1: Fundamental Chemical Properties of this compound

The molecular architecture of this compound incorporates multiple functional elements that contribute to its chemical versatility. The bromine substituent at the 5-position provides opportunities for further functionalization through various cross-coupling reactions, while the adjacent fluorine atoms at positions 2 and 3 create a distinctive electronic environment that influences both the reactivity of the aromatic ring and the acyl chloride functionality. This combination of structural features enables the compound to serve as a multifunctional synthetic intermediate capable of participating in diverse chemical transformations while maintaining structural integrity under various reaction conditions.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of halogenated aromatic compound chemistry and the evolution of acyl chloride synthesis methodologies. The systematic study of benzoyl chloride derivatives began in the early twentieth century when chemists recognized the synthetic potential of these highly reactive intermediates for constructing complex organic molecules. The introduction of fluorine atoms into aromatic systems represented a significant advancement in medicinal chemistry and materials science, as fluorinated compounds often exhibit enhanced biological activity, metabolic stability, and unique physical properties compared to their non-fluorinated analogs. The development of efficient synthetic routes to multiply-halogenated benzoyl chlorides, including compounds with mixed halogen substitution patterns, became increasingly important as the pharmaceutical and agrochemical industries recognized the value of fluorinated building blocks.

The specific synthesis and characterization of this compound represents a convergence of several synthetic chemistry advances, including improved methods for selective halogenation of aromatic systems and efficient protocols for converting carboxylic acids to acyl chlorides. The compound's emergence as a commercially available synthetic intermediate reflects the growing demand for sophisticated halogenated building blocks in contemporary organic synthesis. The development of reliable synthetic routes to this compound has been facilitated by advances in halogenation chemistry, particularly methods for introducing multiple different halogens into aromatic systems with high regioselectivity and yield. These synthetic developments have enabled the compound to become an important component of the modern synthetic chemist's toolkit for constructing complex fluorinated molecules.

The historical trajectory of acyl chloride chemistry provides important context for understanding the significance of this compound in contemporary synthetic applications. Early work on benzoyl chloride and its simple derivatives established the fundamental reactivity patterns and synthetic utility of acyl chlorides as versatile electrophilic reagents. The subsequent development of halogenated variants, particularly those incorporating fluorine atoms, expanded the scope of acyl chloride chemistry to include applications in pharmaceutical development, where fluorinated compounds often exhibit superior pharmacological properties. The evolution from simple benzoyl chloride to sophisticated multiply-halogenated derivatives like this compound illustrates the continuous refinement of synthetic methodology to meet the increasingly complex demands of modern chemical research and industrial applications.

Significance in Organic Chemistry and Chemical Research

This compound occupies a position of considerable importance in contemporary organic chemistry due to its unique combination of structural features and reactivity characteristics. The compound serves as a versatile synthetic intermediate that enables the construction of complex molecular architectures through a variety of chemical transformations. Its significance extends beyond simple acylation reactions to encompass advanced cross-coupling methodologies, heterocycle synthesis, and the preparation of biologically active compounds. The presence of multiple halogen substituents provides multiple sites for further functionalization, while the acyl chloride group offers immediate reactivity toward a wide range of nucleophiles. This dual functionality makes the compound particularly valuable for convergent synthetic strategies where multiple chemical transformations can be achieved from a single starting material.

The compound's importance in chemical research is further enhanced by its role in the synthesis of fluorinated pharmaceuticals and agrochemicals. Fluorinated aromatic compounds have become increasingly important in drug discovery due to their unique biological properties, including enhanced membrane permeability, metabolic stability, and binding affinity to biological targets. This compound provides access to a wide range of fluorinated derivatives through its reactive acyl chloride functionality, enabling medicinal chemists to explore structure-activity relationships in fluorinated compound series. The compound's utility extends to materials science applications, where fluorinated aromatic compounds are valued for their unique physical properties, including thermal stability, chemical resistance, and electronic characteristics that make them suitable for advanced technological applications.

Recent developments in cross-coupling chemistry have highlighted the synthetic utility of compounds like this compound that contain both reactive functional groups and sites for metal-catalyzed transformations. The bromine substituent provides an excellent leaving group for various coupling reactions, while the acyl chloride functionality can be selectively modified under appropriate conditions. This combination enables sophisticated synthetic strategies that can construct complex molecular frameworks through sequential or tandem reaction processes. The compound's role in these advanced synthetic methodologies underscores its significance as a building block for accessing molecular diversity and complexity in contemporary organic synthesis.

Table 2: Applications of this compound in Organic Synthesis

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and applications in contemporary organic chemistry. The scope of this review extends beyond basic chemical characterization to include detailed analysis of the compound's reactivity patterns, mechanistic behavior, and role in advanced synthetic transformations. The review seeks to consolidate current knowledge regarding this important synthetic intermediate while identifying areas for future research and development. The objectives include providing a comprehensive resource for synthetic chemists working with halogenated acyl chlorides and highlighting the unique advantages and limitations associated with this particular compound.

The review encompasses several key areas of investigation, including detailed examination of the compound's synthesis from various precursors, comprehensive analysis of its chemical reactivity toward different classes of nucleophiles, and evaluation of its utility in constructing complex molecular architectures. Special attention is given to the compound's role in contemporary synthetic methodologies, including cross-coupling reactions, heterocycle synthesis, and pharmaceutical intermediate preparation. The review also addresses the compound's physical and chemical properties, providing essential data for researchers planning synthetic applications. Through this comprehensive approach, the review aims to establish this compound as a well-characterized and understood synthetic intermediate whose properties and applications are thoroughly documented in the chemical literature.

Properties

IUPAC Name |

5-bromo-2,3-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-4(7(9)12)6(11)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAFCZHHZAHCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,3-difluorobenzoyl chloride typically involves the chlorination of 5-Bromo-2,3-difluorobenzoic acid. The process can be summarized as follows:

Starting Material: 5-Bromo-2,3-difluorobenzoic acid.

Chlorination: The benzoic acid is treated with thionyl chloride (SOCl2) under reflux conditions to convert the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of 5-Bromo-2,3-difluorobenzoic acid are chlorinated using thionyl chloride in industrial reactors.

Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-difluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

Substitution: Formation of amides, esters, or thioesters.

Reduction: Formation of alcohols or aldehydes.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

5-Bromo-2,3-difluorobenzoyl chloride is widely used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

Medicine: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

- The electron-withdrawing fluorine atoms in this compound increase the electrophilicity of the carbonyl carbon, making it more reactive in nucleophilic acyl substitutions compared to methoxy- or methyl-substituted analogs (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride or 5-bromo-2,3-dimethylindole) .

- The dihydrobenzofuran analog (C₉H₆BrClO₂) exhibits reduced reactivity due to the fused oxygen-containing ring, which stabilizes the molecule but limits its commercial availability .

Synthetic Applications :

- This compound is pivotal in Friedel-Crafts acylations (), whereas sulfonyl chloride derivatives (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride) are more suited for sulfonamide formation in drug discovery .

- The dihydrobenzofuran variant has been utilized in synthesizing neuropilin-1 antagonists with combined antiangiogenic and immune-modulating properties ().

Physical and Commercial Considerations :

- Purity and Storage : Most analogs (e.g., dihydrobenzofuran derivatives) are available at 95–97% purity, with long-term storage recommendations under inert conditions .

- Cost and Availability : 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbonyl chloride is listed as discontinued by some suppliers (e.g., Biosynth), whereas this compound remains accessible through specialized vendors .

Research Insights and Challenges

- Synthetic Challenges : Fluorination at the 2- and 3-positions introduces steric and electronic complexities, requiring precise reaction conditions to avoid side reactions like dehalogenation .

- Pharmacological Potential: Compounds like the dihydrobenzofuran variant show promise in oncology due to their dual antiangiogenic and immune-modulating effects, though toxicity profiles require further study .

- Contradictions in Data: notes discontinuation of certain analogs, highlighting supply chain vulnerabilities for research-dependent compounds.

Biological Activity

5-Bromo-2,3-difluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a benzoyl chloride framework. The molecular formula is C7H3BrF2ClO, and it exhibits unique reactivity due to the electronegative halogen atoms that influence its interaction with biological macromolecules.

The biological activity of this compound primarily arises from its ability to act as an electrophile. This property allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to significant biological effects:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Protein-Ligand Interactions : Its halogen substituents enhance binding affinity through halogen bonding and hydrophobic interactions, making it a valuable tool in studying protein-ligand dynamics.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against bacteria and fungi.

- Anticancer Potential : The compound is being investigated for its role in cancer therapy. Its ability to modify protein functions could lead to the development of novel anticancer agents.

Case Studies

- Antimicrobial Studies : A study conducted on related compounds demonstrated that halogenated benzoyl chlorides possess significant antimicrobial activity. The presence of bromine and fluorine enhances their efficacy against resistant strains of bacteria .

- Cancer Research : In a recent investigation into nonnucleoside HIV-1 reverse transcriptase inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory effects on viral replication . The results indicated that structural modifications could lead to increased potency.

Comparative Analysis

To better understand the significance of this compound within its class of compounds, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Bromo-2,3-difluorobenzyl chloride | Structure | Electrophilic interactions with proteins |

| 5-Bromo-2-chlorobenzoyl chloride | Structure | Moderate antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2,3-difluorobenzoyl chloride with high purity?

- Methodological Answer : Synthesis typically involves halogenation of a benzoyl chloride precursor. A plausible route includes:

Bromination and Fluorination : Start with 2,3-difluorobenzoic acid. Bromination at the 5-position can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Fluorination may require electrophilic substitution or halogen exchange reactions under controlled conditions .

Conversion to Acyl Chloride : React the brominated/fluorinated benzoic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride. Purification via vacuum distillation or recrystallization (using anhydrous solvents like hexane) is critical to remove residual reagents .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure moisture-free conditions to prevent hydrolysis.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with skin/eyes, as acyl chlorides are corrosive .

- Storage : Store under inert gas (argon/nitrogen) in airtight, moisture-resistant containers at 2–8°C. Desiccants like molecular sieves can prolong stability .

- First-Aid Measures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons; expect splitting patterns due to adjacent fluorine atoms (e.g., coupling constants ~8–20 Hz).

- ¹⁹F NMR : Detect fluorine environments; chemical shifts vary based on substituent positions.

- IR Spectroscopy : Look for C=O stretch (~1760–1810 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (MW = 255.4 g/mol) via ESI-TOF or EI-MS .

- Comparative Data : Reference spectral libraries (e.g., NIST Chemistry WebBook) for 3,5-difluorobenzoyl chloride to infer trends .

Advanced Research Questions

Q. How does the electronic effect of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine (ortho/para) and bromine (meta) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

- Steric Effects : Fluorine’s small size minimizes steric hindrance, while bromine’s bulk may influence regioselectivity in crowded systems.

- Experimental Validation : Compare reaction rates with non-halogenated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What are the common side reactions observed during coupling reactions using this compound as an acylating agent, and how can they be mitigated?

- Methodological Answer :

- Side Reactions :

Hydrolysis : Formation of 5-bromo-2,3-difluorobenzoic acid due to moisture.

Elimination : Dehydrohalogenation under basic conditions, producing aryl ketenes.

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.

- Avoid strong bases; employ mild conditions (e.g., room temperature, short reaction times) .

Q. How can computational chemistry methods (e.g., DFT calculations) predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Workflow :

Optimize geometry of the compound and possible transition states.

Calculate Fukui indices to identify electrophilic sites.

Simulate reaction pathways (e.g., nucleophilic attack at carbonyl vs. halogen displacement).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.